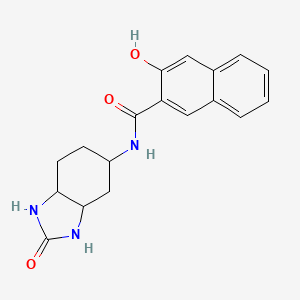![molecular formula C6H4BrN3O B12359521 7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with bromoacetyl bromide, followed by cyclization under basic conditions . Industrial production methods often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted imidazopyridines and their derivatives .
Scientific Research Applications
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one can be compared with other similar compounds, such as:
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Similar in structure but differs in the position of the bromine atom.
4,7-Dibromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: Contains an additional bromine atom, leading to different chemical properties.
7-Bromo-4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one: The presence of a chlorine atom introduces new reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-3H,(H,9,11) |
InChI Key |
AEFMHXMTWMGYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C2C(=NC(=O)N2)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


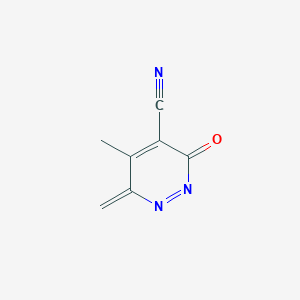
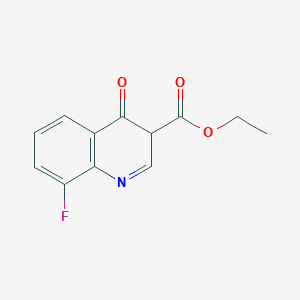
![2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359457.png)

![5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359465.png)
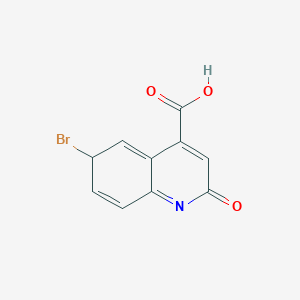
![2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one](/img/structure/B12359479.png)
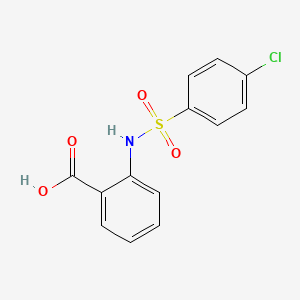
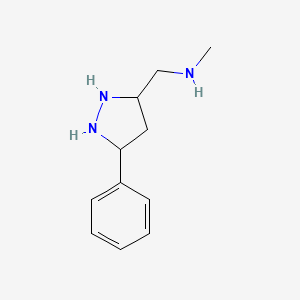
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1,3-diazinane-4-carboxylate](/img/structure/B12359489.png)
![disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12359500.png)
![D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester](/img/structure/B12359510.png)

